

Toxicological Profile of Gentisuric Acid at High Concentrations: A Technical Guide

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Compound of Interest

Compound Name: *Gentisuric acid*

Cat. No.: *B1206059*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth toxicological studies on **gentisuric acid** at high concentrations are not extensively available in public literature. This guide synthesizes information on its parent compound, gentisic acid, and outlines standard toxicological testing protocols that would be applied to evaluate the safety profile of **gentisuric acid**.

Introduction

Gentisuric acid is a metabolite of gentisic acid, which itself is a key metabolite of acetylsalicylic acid (aspirin)[1][2]. While gentisic acid has been studied for its various biological activities, including antioxidant and anti-inflammatory properties, the toxicological profile of its glycine conjugate, **gentisuric acid**, particularly at high concentrations, is not well-documented[1][3]. This technical guide provides a framework for understanding the potential toxicology of **gentisuric acid** by examining the data available for gentisic acid and detailing the standard experimental protocols for toxicological assessment.

Physicochemical Properties

A summary of the known physicochemical properties of **gentisuric acid** is presented in Table 1.

Table 1: Physicochemical Properties of **Gentisuric Acid**

Property	Value	Reference
CAS Number	25351-24-0	[4]
Molecular Formula	C9H9NO5	[4]
Molecular Weight	211.17 g/mol	[4]
Synonyms	N-(2,5-Dihydroxybenzoyl)glycine	N/A
Metabolic Precursor	Gentisic Acid	[1][2]

In Vivo Toxicology

No specific in vivo acute or chronic toxicity studies for **gentisuric acid** are readily available. However, the toxicological profile of its precursor, gentisic acid, provides valuable insight.

Acute oral toxicity is typically determined by standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These studies aim to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals[5].

Table 2: Acute Oral Toxicity Data for Gentisic Acid

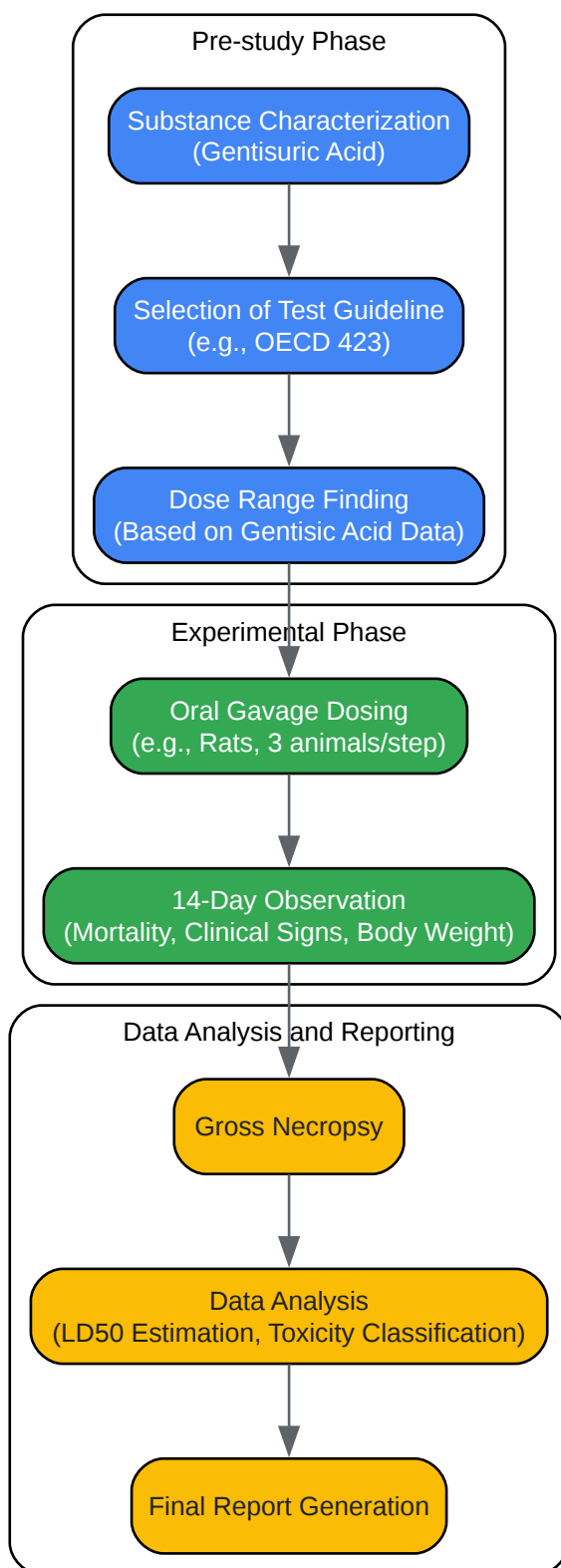
Parameter	Species	Value	Reference
LD50 (Oral)	Mouse	4,500 mg/kg	[6]
LD50 (Oral)	Rat	800 mg/kg	[7]
LD50 (Intraperitoneal)	Rat	3 g/kg	[6]

A study in mice showed no significant toxicity at oral doses of gentisic acid up to 2000 mg/kg/day[8].

The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's toxicity[9][10].

Methodology:

- **Animal Model:** Typically, rats or mice of a single sex (usually females) are used[11].
- **Housing and Acclimatization:** Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.
- **Dose Administration:** The test substance is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg)[11].
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[11].
- **Pathology:** At the end of the observation period, a gross necropsy is performed on all animals.



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Caption: Workflow for an in vivo acute oral toxicity study.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for the initial screening of a compound's toxicity at the cellular level. These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and cell proliferation[12][13].

Studies on gentisic acid have shown it to have low cytotoxicity in several cell lines.

Table 3: In Vitro Cytotoxicity Data for Gentisic Acid

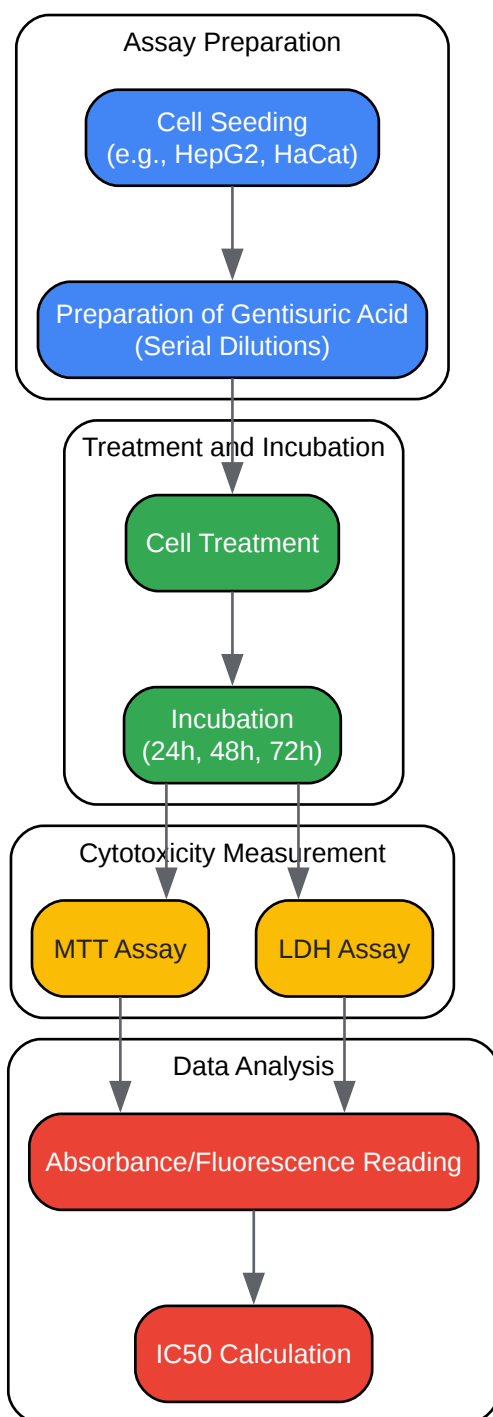
Cell Line	Assay	Endpoint	Concentration/ Result	Reference
HTC (Hepatoma Tissue Culture)	MTT, Trypan Blue	Cytotoxicity	Not cytotoxic up to 8 µg/mL	[14][15]
HaCat (Human Keratinocytes)	Neutral Red Uptake	Cytotoxicity	Low cytotoxicity up to 10.0 mM	[16]
HDFa (Human Dermal Fibroblasts)	Neutral Red Uptake	Cytotoxicity	Low cytotoxicity up to 7.3 mM	[16]
HepG2 (Human Liver Cancer Cells)	Neutral Red Uptake	Cytotoxicity	Low cytotoxicity up to 4.0 mM	[16]
Balb/c 3T3 Fibroblasts	Mitogenic Assay	Cell Viability	No toxicity at concentrations tested	[17]

Notably, at a concentration of 8 µg/mL, gentisic acid was found to be mutagenic in HTC cells, although it was not cytotoxic[14][15].

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present[18].

Methodology:

- Cell Culture: Plate cells in a 96-well plate and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat cells with various concentrations of **gentisuric acid** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control.



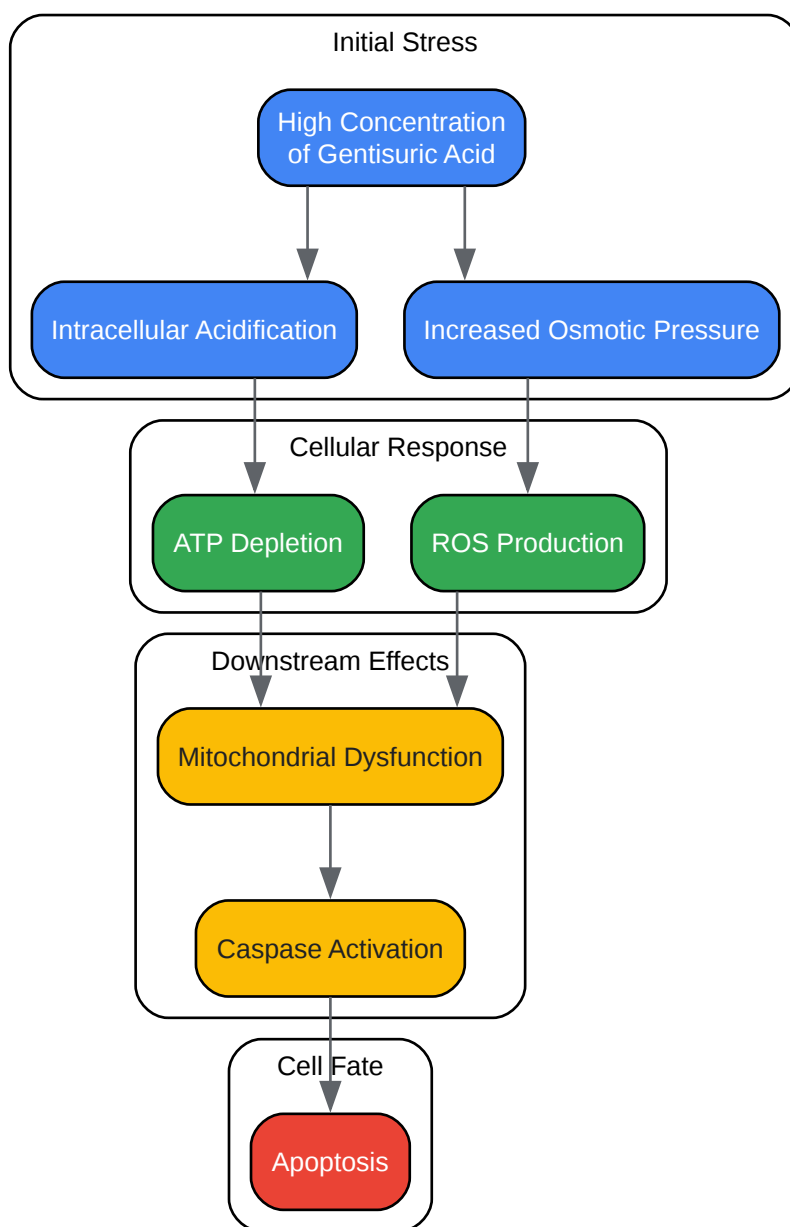
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Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways in Organic Acid-Induced Toxicity

At high concentrations, organic acids can induce cellular stress and toxicity through various mechanisms. While specific pathways for **gentisuric acid** are unknown, general pathways for organic acids can be postulated.

High intracellular concentrations of organic acids can lead to cytoplasmic acidification. To maintain pH homeostasis, cells actively pump out protons (H^+), a process that consumes large amounts of ATP[19]. This energy depletion can disrupt normal cellular functions. Furthermore, the accumulation of acid anions can increase intracellular osmotic pressure, leading to cell swelling and potential lysis[19]. These stressors can activate signaling pathways leading to apoptosis or necrosis.



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Caption: Postulated signaling pathway for organic acid-induced cytotoxicity.

Drug Metabolite Safety Testing Considerations

According to the U.S. Food and Drug Administration (FDA) guidance, the safety of drug metabolites should be evaluated[20]. If a metabolite is found only in humans or at disproportionately higher concentrations in humans than in animal species used for toxicity testing, further safety assessment is warranted[21].

Approaches for Metabolite Safety Assessment:

- Identify a relevant animal species: Use a species that produces the metabolite at exposures comparable to or greater than those in humans[20][21].
- Direct administration: If a suitable animal model is not available, synthesize the metabolite and administer it directly in toxicity studies[20][21].

Given that **gentisuric acid** is a human metabolite of aspirin, its toxicological profile should ideally be characterized using one of these approaches, particularly if it is found to be a major metabolite with high systemic exposure.

Conclusion

The toxicological profile of **gentisuric acid** at high concentrations remains largely uncharacterized. Based on the available data for its precursor, gentisic acid, it is anticipated to have a relatively low order of acute toxicity. However, the potential for mutagenicity at higher concentrations, as observed with gentisic acid, warrants further investigation. A comprehensive toxicological evaluation of **gentisuric acid** would require dedicated in vivo and in vitro studies following established international guidelines. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such an assessment. For drug development professionals, understanding the potential for disproportionate metabolite levels in humans is critical for designing a comprehensive nonclinical safety evaluation program.

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